6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid The reaction conditions are generally mild, and the process can be carried out in a single step, making it suitable for both laboratory and industrial-scale production .
Industrial Production Methods
For industrial production, the preparation method involves reacting 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . This method is advantageous due to its high yield, simplicity, and environmental friendliness. The reaction conditions are mild, and the product can be easily purified, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds like zolpidem and alpidem, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3/c1-15-4-9-18(10-5-15)21-22(23-19-11-6-16(2)7-12-19)25-14-17(3)8-13-20(25)24-21/h4-14,23H,1-3H3 |
InChI Key |
MTJOJGIOCOOCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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